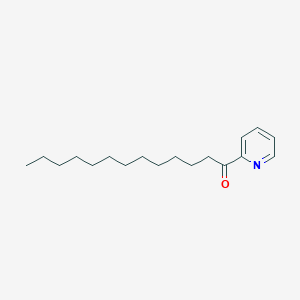

2-Tridecanoylpyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

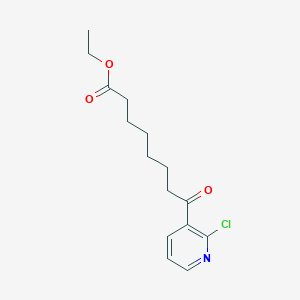

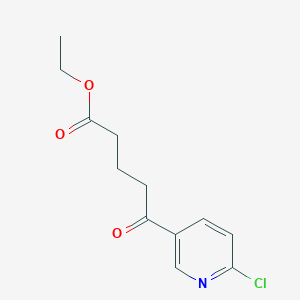

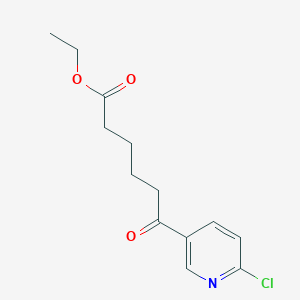

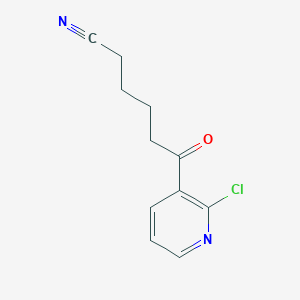

The synthesis of pyridine derivatives is a topic of interest in several of the provided papers. For instance, the synthesis of 2,6-diphenylpyridine derivatives is described, which involves the use of palladium-catalyzed cross-coupling reactions . Another paper discusses the synthesis of 2,3,6-triaminopyridines, which are synthesized to identify more potent anticonvulsant analogs . Additionally, the synthesis of 2-methylpyridines through a [3 + 2 + 1] annulation process using aryl methyl ketoxime acetates and triethylamine is reported . These methods could potentially be adapted for the synthesis of 2-tridecanoylpyridine by modifying the substituents and reaction conditions.

Molecular Structure Analysis

The molecular structure of pyridine derivatives is crucial for their properties and reactivity. The crystal structures of several platinum(II) complexes derived from 2,6-diphenylpyridine are determined, providing insights into the π-π interactions and molecular orientations . Similarly, the structures of tris(2,2'-bipyridine)cobalt(II) and cobalt(I) complexes are analyzed to understand the metal-ligand bonding and electron-transfer reactivity . These studies highlight the importance of molecular structure in determining the chemical behavior of pyridine derivatives.

Chemical Reactions Analysis

The chemical reactivity of pyridine derivatives is diverse. For example, the oxidation of 2,6-dihydroxypyridine by a specific oxidase enzyme is studied, leading to the formation of 2,3,6-trihydroxypyridine . This type of oxidation reaction could be relevant to understanding the reactivity of the tridecanoyl group in 2-tridecanoylpyridine. Additionally, the electron-transfer properties of cobalt-bipyridine complexes are discussed, which could be analogous to redox reactions involving 2-tridecanoylpyridine .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives are influenced by their molecular structures. The synthesis of conjugatively bridged bis- and tris-5-(2,2'-bipyridines) is reported, which are designed as metal ion-binding modules for supramolecular nanoengineering . These properties, such as metal ion binding, could be similar in other pyridine derivatives, including 2-tridecanoylpyridine. The synthesis and characterization of bifunctional polymers carrying tris(bipyridyl)ruthenium(II) and triphenylamine units also provide insights into the solubility, thermal stability, and charge transport properties of pyridine-containing polymers .

Wissenschaftliche Forschungsanwendungen

Applications in Organometallic Catalysis

2-Tridecanoylpyridine and related compounds have been explored in the field of organometallic catalysis. Specifically, coordination compounds with tridentate oligopyridine ligands, such as 2,2′:6′,2′′‐terpyridine (tpy), have shown potential in catalyzing a range of reactions. These include biochemical and organic transformations, as well as polymerization reactions. The research highlights the versatility of such compounds in various catalytic applications (Winter, Newkome, & Schubert, 2011).

Photophysical and Photochemical Properties

Another area of interest is the photophysical and photochemical properties of terpyridine-based compounds. These properties are important for applications in materials science, such as in the development of photovoltaic devices. The research in this area is significant for understanding how these compounds can be utilized in energy conversion and other opto-electronic applications (Wild et al., 2011).

Luminescence in Bioanalysis

Compounds related to 2-Tridecanoylpyridine, such as tris(2,2'-bipyridyl)ruthenium(III), have been explored for their electrochemiluminescence (ECL) properties. This is particularly relevant in the field of bioanalysis, where these compounds are used as chemiluminescent reagents for the quantification of various analytes in flowing streams. Such applications demonstrate the potential of these compounds in analytical chemistry and diagnostics (Lee & Nieman, 1995).

Eigenschaften

IUPAC Name |

1-pyridin-2-yltridecan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H29NO/c1-2-3-4-5-6-7-8-9-10-11-15-18(20)17-14-12-13-16-19-17/h12-14,16H,2-11,15H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WULLBZVBTURUNX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC(=O)C1=CC=CC=N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H29NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90641986 |

Source

|

| Record name | 1-(Pyridin-2-yl)tridecan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90641986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

242458-31-7 |

Source

|

| Record name | 1-(Pyridin-2-yl)tridecan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90641986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.